2-(6-Methoxypyridin-3-yl)pyridin-3-amine

PI3K inhibitor kinase hinge binder medicinal chemistry SAR

This 6-methoxy-[2,3′-bipyridin]-3-amine scaffold is the critical building block retained through structure-based optimization of clinical PI3K/mTOR dual inhibitors such as PF-04691502 and AMG 511. The electron-donating 6-methoxy group reinforces a key hinge-binding H-bond (confirmed by co-crystal structure PDB 3ML8), delivering a ≥10-fold potency advantage over des-methoxy analogs. The 3-amino handle enables rapid derivatization for SAR campaigns. With >98% commercial purity and sub-week delivery timelines, teams can order, derivative, and assay within a single work cycle—eliminating custom-synthesis delays and batch variability that confound SAR interpretation.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B14118516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxypyridin-3-yl)pyridin-3-amine
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=C(C=CC=N2)N
InChIInChI=1S/C11H11N3O/c1-15-10-5-4-8(7-14-10)11-9(12)3-2-6-13-11/h2-7H,12H2,1H3
InChIKeyCHPRZLONUIGQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxypyridin-3-yl)pyridin-3-amine (CAS 835876-05-6): Core Chemical Identity and Procurement-Relevant Characteristics


2-(6-Methoxypyridin-3-yl)pyridin-3-amine (CAS 835876‑05‑6, molecular formula C₁₁H₁₁N₃O, molecular weight 201.22 g mol⁻¹) is a functionalized bipyridine amine featuring a methoxy substituent at the 6‑position of the pyridine ring bearing the 3‑amine [1]. The compound contains one H‑bond donor (primary amine) and four H‑bond acceptors (pyridine nitrogens, methoxy oxygen), with a computed XLogP3 of 1.1 and a topological polar surface area of 61 Ų [1]. It is widely employed as a key synthetic intermediate for ATP‑competitive kinase inhibitors, most notably in the construction of clinical candidates such as the dual PI3K/mTOR inhibitor PF‑04691502 [2].

Why In‑Class Bipyridine Amines Cannot Simply Replace 2‑(6‑Methoxypyridin‑3‑yl)pyridin‑3‑amine in Kinase‑Targeted Synthesis Programs


Although several bipyridine‑3‑amine isomers share the same molecular formula, small variations in the position and nature of the substituent dramatically alter electronic distribution, H‑bonding capacity, and metabolic stability, which in turn determine whether a derived kinase inhibitor achieves sufficient potency, selectivity, and ADME properties to progress beyond hit‑to‑lead stages. The 6‑methoxy‑[2,3′‑bipyridin]‑3‑amine scaffold has been specifically retained through structure‑based optimization campaigns because the electron‑donating methoxy group reinforces a key hinge‑binding interaction with the kinase ATP pocket while the 3‑amino group provides a vector for further functionalization [1]. Replacing this exact regio‑ and chemo‑type with a non‑methoxylated or differently substituted bipyridine has repeatedly led to significant loss of enzymatic inhibition, as detailed in the quantitative comparisons below.

Quantitative Differential Evidence: 2‑(6‑Methoxypyridin‑3‑yl)pyridin‑3‑amine Versus Close Analogs


Methoxy‑Driven Enhancement of PI3Kα Enzymatic Inhibition in a Head‑to‑Head Triazine Series

In a focused pyridyltriazine series, replacement of the 6‑methoxypyridin‑3‑yl‑amino moiety with a non‑methoxylated pyridin‑3‑yl‑amino group (comparator: des‑methoxy analog) resulted in a ≥10‑fold drop in PI3Kα enzymatic IC₅₀ [1]. The target‑derived compound (AMG 511 lead) bearing the 6‑methoxypyridin‑3‑yl‑amino substituent exhibited PI3Kα IC₅₀ < 1 nM, whereas the des‑methoxy comparator showed IC₅₀ ≈ 10 nM under identical assay conditions [1].

PI3K inhibitor kinase hinge binder medicinal chemistry SAR

Positional Isomerism Governs mTOR Inhibitory Activity: 2‑(6‑Methoxypyridin‑3‑yl)‑ vs. 4‑(6‑Methoxypyridin‑3‑yl)‑pyridin‑3‑amine Core

When the 2‑(6‑methoxypyridin‑3‑yl)pyridin‑3‑amine core (present in PF‑04691502) is replaced by the regioisomeric 4‑(6‑methoxypyridin‑3‑yl)pyridin‑3‑amine core, the resulting analogue displays no detectable mTOR kinase inhibition up to 10 μM [1]. The parent PF‑04691502 (2‑substituted core) inhibits mTOR with IC₅₀ = 32 nM . The regioisomer (4‑substituted core) shows IC₅₀ > 10 000 nM [1].

mTOR inhibitor regioisomer comparison kinase selectivity

Methoxy Group Provides a Calculated Lipophilicity Advantage Over H, Me, and F Analogs

Computed XLogP3 values (PubChem) allow rank‑ordering of the target compound against common C‑6 substituent variants. 2‑(6‑Methoxypyridin‑3‑yl)pyridin‑3‑amine (XLogP3 = 1.1) sits between the more lipophilic 6‑methyl analog (XLogP3 ≈ 1.8) and the less lipophilic 6‑fluoro analog (XLogP3 ≈ 0.7), while the fully unsubstituted parent bipyridine is substantially less lipophilic (XLogP3 ≈ 0.3) [1]. This moderate lipophilicity correlates with improved passive permeability relative to more polar analogs while avoiding the high LogP penalties (poor solubility, increased metabolic clearance) of alkyl‑substituted congeners [1].

lipophilicity drug‑likeness computed properties

Documented Scalable Synthetic Route for Multi‑gram Production with >98% Purity

A patent method describes the preparation of 6‑methoxypyridin‑3‑yl derivatives, including 2‑(6‑methoxypyridin‑3‑yl)pyridin‑3‑amine, via a condensation–reduction sequence that proceeds under mild conditions (ambient temperature, aqueous work‑up) and is amenable to kilogram scale [1]. Commercial offerings from multiple suppliers list the compound at >98% purity (HPLC) with lot‑specific certificates of analysis . In contrast, procurement of the 4‑regioisomer (CAS 1555428‑58‑4) requires custom synthesis with typical lead times of 4‑8 weeks, limiting rapid program initiation .

synthetic accessibility process chemistry building block procurement

Highest‑Value Application Scenarios for 2‑(6‑Methoxypyridin‑3‑yl)pyridin‑3‑amine Based on Verified Differentiation Evidence


PI3K‑Family and mTOR Kinase Inhibitor Lead Optimization Campaigns

The compound’s established role in the synthesis of PF‑04691502 (PI3K/mTOR dual inhibitor) and AMG 511 (pan‑class I PI3K inhibitor) makes it the building block of choice for medicinal chemistry teams targeting the PI3K/AKT/mTOR axis [1]. The ≥10‑fold potency advantage conferred by the 6‑methoxy substituent relative to des‑methoxy analogs [2] ensures that the resulting inhibitors achieve sub‑nanomolar enzymatic IC₅₀ values, which is a prerequisite for entering lead optimization with sufficient selectivity margins.

Structure‑Based Design of Kinase Hinge‑Binding Fragments Requiring a Defined Exit Vector

Crystal structures of the compound bound to PI3Kγ (PDB 3ML8) confirm that the methoxy oxygen engages in a critical H‑bond with the hinge region while the 3‑amino group projects toward the solvent‑exposed region, providing a synthetically tractable handle for introducing solubilizing groups or linkers [1]. This validated binding mode differentiates the 2‑(6‑methoxypyridin‑3‑yl)pyridin‑3‑amine scaffold from regioisomers that fail to establish the same interaction geometry, as evidenced by the >300‑fold drop in mTOR activity for the 4‑substituted regioisomer [3].

Rapid Parallel SAR Exploration in Hit‑to‑Lead Programs Requiring Gram‑Scale Building Blocks

The combination of >98% commercial purity and sub‑week delivery timelines [1] enables medicinal chemistry teams to order, derivatize, and test the compound in biochemical assays within a single work cycle. This contrasts with custom‑synthesis‑dependent analogs that impose month‑long delays and introduce batch‑to‑batch variability that confounds SAR interpretation [2]. Teams can confidently allocate budget to analog synthesis rather than building‑block resupply.

Pharmacokinetic Property Optimization Through Strategic Methoxy Incorporation

The methoxy group’s contribution to a balanced XLogP3 of 1.1 positions derived inhibitors in a favorable property space for oral bioavailability (Rule‑of‑Five compliance, moderate P‑gp efflux liability). This physicochemical sweet spot is difficult to replicate with 6‑H (too polar, poor permeability) or 6‑methyl (too lipophilic, high metabolic turnover) analogs [1], making the methoxy variant the preferred core for programs that anticipate oral dosing requirements.

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